1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide
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Overview
Description
1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[321]oct-3-yl]imino]propyl]hydrazide is a complex organic compound with a unique structure It is characterized by the presence of an acetyl group, a methyl group, and a bicyclic octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide typically involves multiple steps. One common approach is to start with the preparation of the bicyclic octane ring system, followed by the introduction of the phenylmethyl group. The next steps involve the formation of the imino group and the acetylation of the hydrazide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]ethyl]hydrazide
- 1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]butyl]hydrazide
Uniqueness
1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide is unique due to its specific structural features, such as the combination of the bicyclic octane ring and the imino group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-acetamido-N'-[(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-14(2)20(23-22-15(3)25)21-17-11-18-9-10-19(12-17)24(18)13-16-7-5-4-6-8-16/h4-8,14,17-19H,9-13H2,1-3H3,(H,21,23)(H,22,25)/t17?,18-,19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPSBYNFMHBREG-YQQQUEKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NC1CC2CCC(C1)N2CC3=CC=CC=C3)NNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3)NNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361964-33-1 |
Source
|
Record name | N-acetamido-N'-[3-exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-propanamidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8749QPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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